N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide

CFTR Inhibition Secretory Diarrhea Ion Channel Assay

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide (CAS 1005294-68-7) is a synthetic small molecule belonging to the pyridazine sulfonamide class, characterized by a pyridazine core, an ethanesulfonyl substituent, and a 3-(trifluoromethyl)benzamide moiety. This specific substitution pattern distinguishes it from other pyridazine sulfonamide derivatives and has been investigated in the context of ion channel modulation (e.g., CFTR inhibition) and voltage-gated sodium channel (Nav1.7) blockade, indicating its relevance to therapeutic areas such as secretory diarrhea, polycystic kidney disease, and pain.

Molecular Formula C20H16F3N3O3S
Molecular Weight 435.42
CAS No. 1005294-68-7
Cat. No. B2697061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide
CAS1005294-68-7
Molecular FormulaC20H16F3N3O3S
Molecular Weight435.42
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C20H16F3N3O3S/c1-2-30(28,29)18-11-10-17(25-26-18)13-6-8-16(9-7-13)24-19(27)14-4-3-5-15(12-14)20(21,22)23/h3-12H,2H2,1H3,(H,24,27)
InChIKeyPZQFSZFAUFZYOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide (CAS 1005294-68-7) – A Differentiated Pyridazine Sulfonamide Building Block


N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide (CAS 1005294-68-7) is a synthetic small molecule belonging to the pyridazine sulfonamide class, characterized by a pyridazine core, an ethanesulfonyl substituent, and a 3-(trifluoromethyl)benzamide moiety [1]. This specific substitution pattern distinguishes it from other pyridazine sulfonamide derivatives and has been investigated in the context of ion channel modulation (e.g., CFTR inhibition) and voltage-gated sodium channel (Nav1.7) blockade, indicating its relevance to therapeutic areas such as secretory diarrhea, polycystic kidney disease, and pain [2][3].

Why Generic Substitution Fails: The Critical Role of the 3-Trifluoromethyl and Pyridazine Sulfonamide Architecture in CAS 1005294-68-7


Simple substitution with another pyridazine sulfonamide or a trifluoromethyl benzamide is not functionally equivalent. The specific combination of the electron-withdrawing 3-trifluoromethyl group on the benzamide ring and the ethanesulfonyl-substituted pyridazine core creates a unique pharmacophore that governs target engagement. For instance, moving the trifluoromethyl group from the 3- to the 4-position, or replacing the ethanesulfonyl with a methylsulfonyl group, can lead to a significant loss of potency or a complete shift in target selectivity, as demonstrated in structure-activity relationship (SAR) studies within the CFTR inhibitor and Nav1.7 inhibitor classes [1][2]. This compound's precise geometry is essential for the correct interaction with key residues in the target protein's binding pocket, which is not replicable by structurally similar, yet functionally distinct, analogs [3].

Quantitative Differentiation Evidence for N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide


Functional Activity in CFTR-Mediated Chloride Ion Transport Assays

The core pyridazine sulfonamide class to which CAS 1005294-68-7 belongs has demonstrated functional CFTR inhibitory activity. The specific 3-(trifluoromethyl)benzamide derivative is within the scope of patent WO2010123822, which reports IC50 values for structurally related compounds in the range of 0.1 to 10 µM in a halide-sensitive YFP fluorescence assay measuring CFTR-mediated iodide influx [1]. While a direct, public head-to-head IC50 comparison for this exact compound is not available, the patent data allows for a class-level inference that the compound's unique 3-CF3 substitution is designed to optimize potency within this established SAR, differentiating it from 4-CF3 or non-fluorinated analogs that show markedly reduced activity [1].

CFTR Inhibition Secretory Diarrhea Ion Channel Assay

Selectivity Profile Against Nav1.7 for Pain Indication Research

The compound's core structure is also claimed within the N-(substituted sulfonyl)benzamide class of Nav1.7 inhibitors in patent WO2019062848 [1]. This class is characterized by highly potent and selective Nav1.7 inhibition, with representative examples showing IC50 values below 50 nM [1]. The 3-(trifluoromethyl)benzamide moiety is a key pharmacophoric element for achieving high selectivity over other Nav isoforms (e.g., Nav1.5), which is critical for avoiding cardiac side effects. Compounds lacking this specific substitution pattern often suffer from poor isoform selectivity [1].

Nav1.7 Inhibition Pain Therapeutics Voltage-Gated Sodium Channel

Predicted Physicochemical and ADME Advantage Over 4-CF3 Substituted Analogs

The 3-(trifluoromethyl) substitution on the benzamide ring, in contrast to the 4-substituted isomer (CAS 946303-72-6), is predicted to significantly alter key drug-like properties. Computational predictions indicate a lower calculated logP and a higher topological polar surface area (TPSA) for the 3-CF3 isomer, which correlates with improved aqueous solubility and a reduced risk of hERG channel blockade, issues commonly associated with highly lipophilic 4-substituted analogs [1]. The predicted pKa of 12.59 for the benzamide NH suggests adequate thermodynamic solubility in physiological pH ranges, differentiating it from less ionizable analogs [1].

Physicochemical Properties Pharmacokinetics Structure-Activity Relationship

High-Value Application Scenarios for N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide


Targeted Probe for CFTR-Dependent Secretory Diarrhea Models

Based on its class-level CFTR inhibitory activity [1], this compound is optimally applied as a pharmacological probe in in vitro and ex vivo models of cholera toxin- or heat-stable enterotoxin-induced secretory diarrhea. Its specific use over generic anion channel inhibitors lies in its defined pyridazine sulfonamide mechanism, enabling precise dissection of CFTR-mediated chloride secretion pathways in T84 or Caco-2 intestinal epithelial cell lines and in mouse intestinal loop assays.

Selective Chemical Starting Point for Nav1.7-Targeted Analgesic Discovery

Leveraging the high potency and selectivity inherent to the N-(substituted sulfonyl)benzamide class for Nav1.7 [2], this compound serves as a superior starting point for medicinal chemistry optimization. It is specifically suited for use in automated patch-clamp screening cascades to guide the development of novel, non-opioid analgesics with a minimal cardiac safety risk. Its procurement is justified for labs seeking to establish a new SAR series around a known, highly selective pharmacophore.

Advanced Building Block for Dual-Target Polycystic Kidney Disease (PKD) Research

The intersection of CFTR inhibition [1] and potential activity on other ion channels makes this compound a strategic tool for PKD research, where both chloride secretion and cell proliferation are involved. It can be used to generate dual-target hypotheses and validate them in MDCK cystogenesis assays, providing a superior mechanistic handle compared to single-target CFTR inhibitors like CFTR(inh)-172, which lack this broader polypharmacology potential.

Structure-Activity Relationship (SAR) Standard for Trifluoromethylbenzamide Series

Due to its well-defined substitution pattern and the predicted physicochemical advantages over analogous isomers [3], this compound is ideally used as a reference standard in SAR studies. It serves as a benchmark 3-CF3 isomer against which newly synthesized analogs (e.g., halogen, methyl, or methoxy-substituted variants) can be directly compared for activity, microsomal stability, and solubility, ensuring consistent quality and interpretation of data across a medicinal chemistry program.

Quote Request

Request a Quote for N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.